(3S,5R)-Rosuvastatin is a synthetic compound belonging to the class of statins, which are widely used for lowering cholesterol levels in patients at risk of cardiovascular diseases. It is primarily recognized for its ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key regulator in cholesterol biosynthesis. The compound is often formulated as a calcium salt, enhancing its stability and bioavailability.
(3S,5R)-Rosuvastatin was developed by the pharmaceutical company AstraZeneca and is marketed under the brand name Crestor. It was first approved for medical use in the early 2000s and has since become one of the most prescribed medications for hyperlipidemia and related conditions.
The synthesis of (3S,5R)-Rosuvastatin involves several key steps that utilize various chemical reactions and intermediates.
This multi-step synthesis allows for high yield and purity, making it suitable for large-scale production.
(3S,5R)-Rosuvastatin has a complex molecular structure characterized by multiple functional groups:
(3S,5R)-Rosuvastatin undergoes various chemical reactions that are critical for its synthesis and functionality:
These reactions are carefully controlled to ensure high selectivity and yield.
The primary mechanism of action of (3S,5R)-Rosuvastatin involves inhibition of HMG-CoA reductase:
Clinical studies have demonstrated that Rosuvastatin can significantly lower LDL cholesterol levels by up to 55% depending on dosage .
These properties are crucial for formulation development and storage conditions.
(3S,5R)-Rosuvastatin is primarily used in clinical settings for:
The synthesis of the (3S,5R)-rosuvastatin diastereomer employs strategic stereocontrol techniques centered on pyrimidine core formation and side-chain installation. A pivotal step involves the Horner-Wadsworth-Emmons (HWE) reaction to establish the E-alkene geometry in the heptenoic acid side chain. This reaction couples a phosphoryl-stabilized anion derived from (R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde with a pyrimidine carbaldehyde intermediate, yielding the enone with >98% E-selectivity. The E-configuration is critical for subsequent stereoselective reduction [2] [9].
Following alkene formation, Narasaka reduction introduces the C5 hydroxyl group with high diastereoselectivity. This chelation-controlled reduction uses diethylmethoxyborane to form a cyclic boronate complex, directing NaBH₄ delivery from the Si face to produce the (3R,5S) diol motif. Alternative routes employ Keck asymmetric allylation with (S)-BINOL/Ti(Oi-Pr)₄ catalysis to generate a homoallylic alcohol precursor (67% yield, 94% ee), which is further functionalized to install the diol stereocenters [6] [4].
Table 1: Key Stereoselective Steps in (3S,5R)-Rosuvastatin Synthesis
Reaction | Reagent/Catalyst | Stereochemical Outcome | Yield |
---|---|---|---|
HWE Reaction | Custom phosphonate ylide | E-alkene fixed | 85-92% |
Narasaka Reduction | Et₂BOMe/NaBH₄ | (3R,5S) diol formed | 90-95% de |
Keck Allylation | (S)-BINOL/Ti(Oi-Pr)₄ | Homoallylic alcohol (94% ee) | 67% |
Borane Reduction | (S)-CBS catalyst | (3R,5S) diol (98% de) | 88% |
Achieving the (3S,5R) configuration requires precision catalysis. Chiral oxazaborolidine (CBS) catalysts enable ketone reduction of 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-3-oxohept-6-enoate intermediates. This reduction proceeds via boron-mediated substrate-catalyst complexation, delivering hydride from the Re face to afford the (3R,5S) diol with 98% diastereomeric excess (de) [6].
For earlier chiral center establishment, Sharpless asymmetric dihydroxylation of vinyl pyrimidines using AD-mix-β (with (DHQD)₂PHAL ligand) installs C5 and C6 hydroxyl groups in a single step. This method achieves 90% ee but requires regioselective protection. Palladium-catalyzed asymmetric allylic alkylation represents an emerging approach, utilizing Trost ligands (e.g., (R,R)-DIOP) to generate chiral building blocks with 92% ee for fragment coupling [1] [6].
The pyrimidine core contains acid-sensitive N-methyl-N-methylsulfonamide and base-labile 4-fluorophenyl groups, necessitating orthogonal protection. Tert-butyldimethylsilyl (TBS) ethers protect C3/C5 hydroxyls during pyrimidine bromination and amination, offering stability up to pH 10. Deprotection occurs via fluoride-mediated cleavage (e.g., TBAF in THF, 25°C) without lactonization [1] [4].
For large-scale processes, tetrahydropyranyl (THP) protection provides cost advantages despite lower steric bulk. THP ethers withstand lithiation at -78°C but require acidic deprotection (PPTS in ethanol/water, 50°C), which may induce epimerization if uncontrolled. Benzyl ethers serve as alternatives for hydrogenolytic deprotection (Pd/C, H₂), but pose genotoxicity risks in API residues [3] [4].
Table 2: Protecting Group Performance in Rosuvastatin Synthesis
Protecting Group | Installation Yield | Deprotection Conditions | Compatibility |
---|---|---|---|
TBS Ether | 95% | TBAF, THF, 25°C | Stable to LDA, n-BuLi |
THP Ether | 92% | PPTS, EtOH/H₂O, 50°C | Base-stable, acid-labile |
Benzyl Ether | 90% | Pd/C, H₂, 50 psi | Oxidant-sensitive |
Solvent polarity critically impacts reaction rates and impurity profiles. Cyclocondensation of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with S-methylisothiourea proceeds optimally in toluene at 110°C, achieving 88% conversion in 4 hours. Polar aprotic solvents like DMF accelerate rates but promote des-fluoro impurity formation via nucleophilic aromatic substitution [1] [8].
Wittig olefination exhibits pseudo-first-order kinetics in acetonitrile (k = 0.12 min⁻¹), while THF reduces epimerization but slows mass transfer. Large-scale reduction steps employ ethanol/water mixtures (4:1 v/v) to dissolve NaBH₄ and substrate, with reaction completion in ≤30 minutes at 0°C. Process analytical technology (PAT) using UPC²-PDA-QDa systems monitors kinetics in real-time, enabling endpoint determination without sampling [2] [9].
Table 3: Solvent Optimization for Critical Reactions
Reaction | Optimal Solvent | Temperature | Reaction Time | Byproduct Reduction |
---|---|---|---|---|
Pyrimidine Cyclization | Toluene | 110°C | 4 hours | Des-fluoro impurity <0.5% |
HWE Olefination | Acetonitrile | 80°C | 2 hours | Z-isomer <1% |
Borane Reduction | THF/MeOH (9:1) | -20°C | 1 hour | Over-reduction <0.3% |
Saponification | EtOH/H₂O (4:1) | 25°C | 30 minutes | Lactone <0.2% |
The (3S,5R) isomer synthesis generates characteristic impurities requiring rigorous control:
Table 4: Major Process Impurities and Control Strategies
Impurity | Origin | Control Strategy | Acceptance Limit |
---|---|---|---|
(3R,5R)-Diastereomer | Stereoselective reduction | Chelation control with Et₂BOMe | <0.5% |
Pyrimidine dimer | Aldol condensation | pH control (10.0–10.5), low T (<30°C) | <0.8% |
6-Keto degradant | Over-oxidation | MnO₂ stoichiometry (1.05 eq), endpoint monitoring | <0.3% |
N-Desmethyl rosuvastatin | Incomplete methylation | Methyl iodide excess (1.3 eq), 60°C | <0.15% |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2